

Peer-reviewed literature on (3R)-(-)-3-Aminopyrrolidine Dihydrochloride applications

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Compound of Interest

Compound Name: (3R)-(-)-Aminopyrrolidine
Dihydrochloride

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A Comparative Guide to the Applications of **(3R)-(-)-3-Aminopyrrolidine Dihydrochloride** in Drug Discovery

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a key amino group make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative overview of the peer-reviewed literature on the applications of **(3R)-(-)-3-aminopyrrolidine dihydrochloride** derivatives, with a focus on their use as C-C chemokine receptor 2 (CCR2) antagonists and quinolone antibacterial agents.

Performance Comparison of (3R)-(-)-3-Aminopyrrolidine Derivatives

The following tables summarize the quantitative data from peer-reviewed studies, comparing the performance of various derivatives of (3R)-(-)-3-aminopyrrolidine with other compounds.

Table 1: (3R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists

Compound	Target	Assay	IC50 (nM)	Alternative Compound	Alternative's IC50 (nM)
Compound 71	CCR2b	Binding	3.2	---	---
MCP-1-Induced Chemotaxis	0.83	---	---		
Ca2+ Flux	7.5	---	---		
Piperidine compound 19	hCCR2	Antagonistic Activity	Potent	---	---
Piperazine compound 42	hCCR2	Antagonistic Activity	Potent	---	---
Piperazine compound 47	hCCR2	Antagonistic Activity	Potent	---	---
Piperazine compound 49	hCCR2	Antagonistic Activity	Potent	---	---

Data sourced from Bioorganic & Medicinal Chemistry Letters.[\[1\]](#)[\[2\]](#)

Table 2: Quinolone Antibacterial Agents Incorporating a 3-Aminopyrrolidinyl Moiety

Compound	Bacterial Strain	In Vitro Activity (MIC, $\mu\text{g/mL}$)	Alternative Compound	Alternative's In Vitro Activity (MIC, $\mu\text{g/mL}$)	In Vivo Efficacy Comparison
PD 131112	Various	Less active than parent quinolone	Parent Quinolone	More active	Equal or increased efficacy
Compound 15b	Quinolone-resistant bacteria	4x more potent than Ciprofloxacin	Ciprofloxacin	---	1.5 to 20 times more potent than Ciprofloxacin

Data sourced from the Journal of Medicinal Chemistry and another study on quinolone antibacterials.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Synthesis of (3R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists

The synthesis of potent CCR2b antagonists based on the (R)-3-aminopyrrolidine scaffold often involves high-throughput parallel solution and solid-phase synthesis techniques. A general workflow is as follows:

- Scaffold Preparation: Start with commercially available **(3R)-(-)-3-aminopyrrolidine dihydrochloride**.
- Amide Coupling: The primary amino group of the pyrrolidine is acylated with a variety of carboxylic acids to introduce diversity. This is typically achieved using standard peptide coupling reagents.

- Further Functionalization: The secondary amine of the pyrrolidine ring can be further functionalized, for example, by reductive amination with various aldehydes or ketones.
- Purification and Characterization: The final compounds are purified by techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.[1]

In Vitro Assays for CCR2 Antagonist Activity

- Binding Assay: The ability of the compounds to displace a radiolabeled ligand (e.g., ^{125}I -MCP-1) from the CCR2b receptor is measured. This provides the IC₅₀ value for binding affinity.
- Chemotaxis Assay: The inhibitory effect of the compounds on the migration of cells (e.g., monocytes) towards the chemoattractant MCP-1 is quantified. This functional assay also yields an IC₅₀ value.
- Calcium Flux Assay: CCR2 activation leads to an increase in intracellular calcium concentration. The ability of the antagonists to block this MCP-1-induced calcium flux is measured using a fluorescent calcium indicator.[1]

Synthesis of 7-(3-Amino-1-pyrrolidinyl)quinolones

The synthesis of these antibacterial agents generally follows these steps:

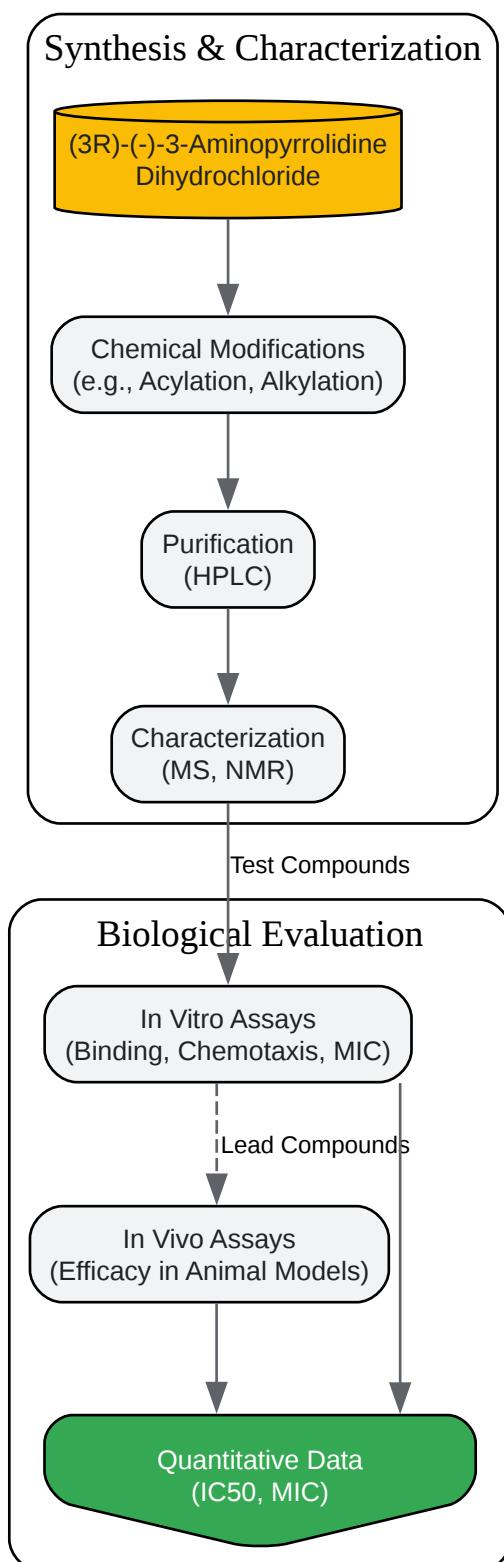
- Quinolone Core Synthesis: The appropriate quinolone or naphthyridine carboxylic acid core is synthesized.
- Coupling Reaction: The 7-fluoro or other suitable leaving group on the quinolone core is displaced by the primary amine of (3R)-(-)-3-aminopyrrolidine. This reaction is often carried out in a suitable solvent like pyridine or DMSO at elevated temperatures.
- Prodrug Formation (Optional): For prodrugs, the 3-amino group of the pyrrolidine moiety is acylated with an amino acid using standard peptide chemistry.[3]
- Purification and Characterization: The final products are purified and characterized using standard analytical techniques.

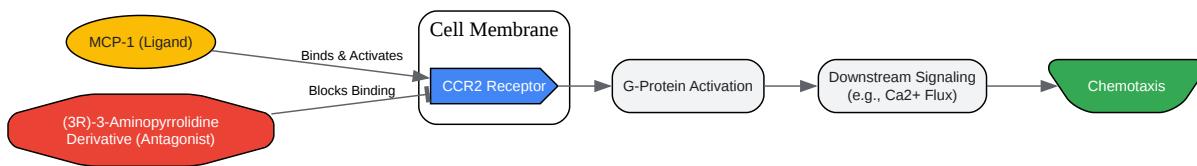
Antibacterial Activity Assays

- In Vitro Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined by the agar dilution method against a panel of Gram-positive and Gram-negative bacteria.
- In Vivo Efficacy Studies: The protective effect of the compounds is evaluated in animal models of bacterial infection (e.g., mice). The efficacy is often compared to a standard antibiotic like ciprofloxacin.[\[4\]](#)

Visualizing Key Processes

The following diagrams illustrate the logical flow of the research and the signaling pathway involved.



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